A Technical Guide to (4-bromo-1H-pyrrol-2-yl)methanamine: Synthesis, Reactivity, and Applications
A Technical Guide to (4-bromo-1H-pyrrol-2-yl)methanamine: Synthesis, Reactivity, and Applications
Abstract
(4-bromo-1H-pyrrol-2-yl)methanamine is a functionalized heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its trifunctional nature—a reactive bromine atom, a nucleophilic primary amine, and an acidic pyrrole N-H group—makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, proposes robust synthetic and derivatization strategies, and discusses its potential applications, grounded in the principles of modern synthetic and medicinal chemistry. While direct experimental data for this specific molecule is limited, this document consolidates information from closely related analogues and precursors to provide a predictive and practical framework for researchers.
Core Molecular Attributes and Physicochemical Properties
(4-bromo-1H-pyrrol-2-yl)methanamine is a unique building block possessing three distinct points for chemical modification. Understanding its fundamental properties is crucial for its effective utilization in synthesis.
Identification and Predicted Properties
| Identifier | Value | Source |
| IUPAC Name | (4-bromo-1H-pyrrol-2-yl)methanamine | - |
| CAS Number | 176660-80-9 | - |
| Molecular Formula | C₅H₇BrN₂ | - |
| Molecular Weight | 175.03 g/mol | (Calculated) |
| Appearance | Predicted: Off-white to light brown solid or oil | Analogy |
| Solubility | Predicted: Soluble in methanol, dichloromethane, THF; sparingly soluble in water | Analogy |
| pKa (amine) | Predicted: ~9-10 (for the conjugate acid) | Analogy |
| pKa (pyrrole N-H) | Predicted: ~16-17 | Analogy |
Spectroscopic Signature (Predicted)
The structural characterization of (4-bromo-1H-pyrrol-2-yl)methanamine would rely on standard spectroscopic techniques. The expected spectral features are outlined below.
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¹H NMR (in CDCl₃ or DMSO-d₆):
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Pyrrole N-H: A broad singlet, expected to be in the range of δ 10-12 ppm.
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Pyrrole C-H (H3, H5): Two distinct signals in the aromatic region, likely between δ 6.0-7.0 ppm. These would appear as doublets or multiplets depending on coupling.
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Methylene (-CH₂-): A singlet or AB quartet around δ 3.8-4.2 ppm.
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Amine (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically δ 1.5-3.0 ppm.
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¹³C NMR:
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Four distinct signals for the pyrrole ring carbons, with the C-Br carbon appearing at approximately δ 95-105 ppm.
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One signal for the methylene carbon adjacent to the amine, expected around δ 40-45 ppm.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 174 and 176.
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Infrared (IR) Spectroscopy:
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N-H Stretch (Pyrrole): A sharp peak around 3400 cm⁻¹.
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N-H Stretch (Amine): A pair of peaks (symmetric and asymmetric) in the 3300-3400 cm⁻¹ region.
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N-H Bend (Amine): A band around 1600 cm⁻¹.
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C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.
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Synthesis Strategy: A Logic-Driven Approach
A robust synthesis of (4-bromo-1H-pyrrol-2-yl)methanamine requires careful consideration of functional group compatibility. The electron-rich pyrrole ring is susceptible to polymerization under strongly acidic conditions, and the primary amine can undergo side reactions. A logical and efficient approach involves the synthesis of a stable, functionalized pyrrole precursor followed by a reduction step.
Recommended Synthetic Pathway
The most reliable synthetic route proceeds via the reduction of 4-bromo-1H-pyrrole-2-carbonitrile. This precursor is commercially available and provides a direct path to the desired aminomethyl functionality.
Caption: Proposed synthetic routes to the target compound.
Experimental Protocol: Reduction of 4-bromo-1H-pyrrole-2-carbonitrile
This protocol is a self-validating system designed for robustness and safety.
Materials:
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4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq)
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Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) or Borane-tetrahydrofuran complex (BH₃•THF) (1 M solution, 3.0-4.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium sulfate (Na₂SO₄) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation)
Procedure:
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Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with LiAlH₄ (2.0 eq) suspended in anhydrous THF.
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Expert Insight: An inert atmosphere is critical to prevent quenching of the highly reactive hydride reagent by atmospheric moisture. The use of excess hydride ensures complete reduction of the nitrile.
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Substrate Addition: Dissolve 4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
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Causality: Slow, cooled addition is essential to control the initial exothermic reaction and prevent potential side reactions or thermal decomposition.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
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Self-Validation: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the purification process significantly compared to an acid quench. A white, granular solid should form.
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Isolation: Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc.
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Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude amine, likely as an oil or low-melting solid.
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Salt Formation (Optional but Recommended): For improved stability and handling, dissolve the crude amine in a minimal amount of EtOAc or methanol and add a solution of HCl in diethyl ether until precipitation is complete. Collect the resulting hydrochloride salt by filtration.
Chemical Reactivity and Strategic Derivatization
The molecule's three functional groups offer orthogonal handles for selective modification, making it a powerful scaffold in library synthesis.
The Challenge of the Unprotected Pyrrole N-H
The pyrrole N-H proton is acidic and its corresponding anion can complicate reactions. More importantly, the N-unsubstituted pyrrole ring is highly electron-rich, which can lead to unwanted side reactions, particularly de-bromination during transition metal-catalyzed cross-coupling reactions.[1]
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Expert Insight: For reactions involving the bromine atom, such as Suzuki, Stille, or Buchwald-Hartwig couplings, protection of the pyrrole nitrogen is not just recommended, it is often mandatory for achieving good yields and preventing decomposition.[1]
Protective Group Strategy
Both the pyrrole nitrogen and the primary amine can be protected, often sequentially, to direct reactivity.
Caption: A typical protection and derivatization workflow.
Protocol: Boc-Protection of the Primary Amine
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Dissolve (4-bromo-1H-pyrrol-2-yl)methanamine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
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Add triethylamine (Et₃N) (1.2 eq) and cool the solution to 0 °C.
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Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to yield the N-Boc protected product, which can be purified by column chromatography.
Key Derivatization Reactions
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N-Alkylation/Acylation of the Amine: The primary amine is a potent nucleophile and can be readily functionalized with alkyl halides, acyl chlorides, or anhydrides to form secondary/tertiary amines or amides.
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Suzuki-Miyaura Cross-Coupling: After N-protection of both the pyrrole and the primary amine, the C4-Br position becomes an excellent handle for introducing aryl or heteroaryl groups via palladium catalysis. This is a cornerstone reaction for building molecular complexity.
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N-Alkylation of the Pyrrole: The pyrrole nitrogen can be alkylated using a base (e.g., NaH) followed by an alkyl halide, enabling modification of the scaffold's steric and electronic properties.
Applications in Drug Discovery
Pyrrole-containing compounds are prevalent in pharmaceuticals due to their ability to participate in hydrogen bonding and act as bioisosteres for other aromatic systems.[2] The subject molecule is a valuable starting material for synthesizing analogues of bioactive natural products or for use in fragment-based drug design (FBDD). The bromopyrrole motif is found in several marine natural products with potent antibacterial and antibiofilm activities.[2]
Safety and Handling
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Toxicity: While specific toxicological data is unavailable for the title compound, its non-brominated analogue, (1H-pyrrol-2-yl)methanamine, is classified as causing severe skin burns and eye damage.[3] It should be handled as a corrosive and toxic substance. Precursors like 4-bromo-1H-pyrrole-2-carbonitrile are classified as harmful if swallowed and causing serious eye damage.
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Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
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Stability: Unprotected bromopyrroles can be unstable and prone to discoloration or polymerization upon exposure to air, light, or acid.[1] Storage under an inert atmosphere in a cool, dark place is recommended. The hydrochloride salt form offers significantly improved stability for long-term storage.
Conclusion
(4-bromo-1H-pyrrol-2-yl)methanamine represents a high-potential, multifunctional building block for chemical synthesis and drug discovery. While its direct characterization data remains to be fully documented in the public domain, a clear and reliable synthetic pathway can be proposed based on the reduction of its nitrile precursor. The key to unlocking its synthetic utility lies in a strategic application of protecting groups to manage the reactivity of the pyrrole N-H and primary amine functionalities, thereby enabling selective and high-yielding derivatization at its three reactive sites. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile scaffold into their research programs.
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